molecular formula C24H16N2O8 B4884551 5-[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-amido]benzene-1,3-dicarboxylic acid

5-[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-amido]benzene-1,3-dicarboxylic acid

Cat. No.: B4884551
M. Wt: 460.4 g/mol
InChI Key: QZFZWKRUMACUQL-UHFFFAOYSA-N
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Description

5-[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-amido]benzene-1,3-dicarboxylic acid is a complex organic compound featuring a benzene ring substituted with carboxylic acid groups and an amido group linked to an isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-amido]benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 2-methoxybenzohydrazide from methyl 2-methoxybenzoate. This intermediate is then subjected to cyclization reactions to form the isoindole structure, followed by further functionalization to introduce the amido and carboxylic acid groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-amido]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the isoindole structure can be reduced to form alcohols.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl groups results in alcohol derivatives.

Scientific Research Applications

5-[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-amido]benzene-1,3-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-amido]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The compound’s isoindole structure allows it to bind with high affinity to multiple receptors, influencing various biological pathways. For instance, it can inhibit enzymes involved in inflammation or cancer progression by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-[2-(2-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-amido]benzene-1,3-dicarboxylic acid lies in its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-[[2-(2-methoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O8/c1-34-19-5-3-2-4-18(19)26-21(28)16-7-6-12(11-17(16)22(26)29)20(27)25-15-9-13(23(30)31)8-14(10-15)24(32)33/h2-11H,1H3,(H,25,27)(H,30,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFZWKRUMACUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC(=CC(=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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